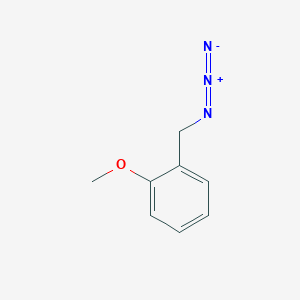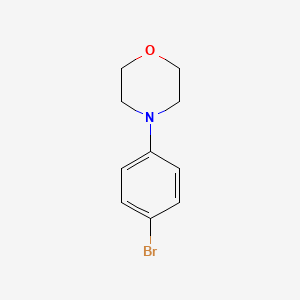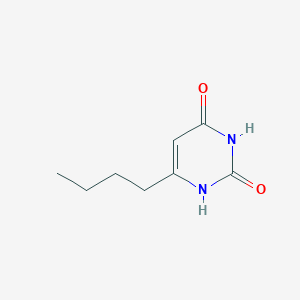
1,3-Benzoxazol-6-ol
Vue d'ensemble
Description
1,3-Benzoxazol-6-ol, also known as 6-hydroxy-1,3-benzoxazole, is an aromatic heterocyclic compound with the molecular formula C8H6O2. It is a colorless solid that is soluble in organic solvents, including ethanol, methanol, and acetone. This compound is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry. In
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de “1,3-Benzoxazol-6-ol” ont été étudiés pour leurs propriétés anticancéreuses potentielles. Des recherches indiquent que certains composés benzoxazoliques présentent des effets cytotoxiques contre diverses lignées de cellules cancéreuses humaines, notamment les cancers du poumon, du sein, du mélanome et du côlon .
Propriétés antioxydantes
Des études ont exploré les effets antioxydants des dérivés de benzoxazole comme le “2-Méthyl-1,3-benzoxazol-6-ol”. Ces composés ont été testés pour leur capacité à inhiber l'oxydation en phase liquide de composés organiques et à piéger les radicaux libres .
Efficacité antimicrobienne
Les dérivés de benzoxazole ont également été évalués pour leur activité antimicrobienne. Certains composés ont montré une efficacité contre des espèces fongiques telles que Aspergillus niger et Candida albicans, indiquant des applications potentielles dans les traitements antifongiques .
Synthèse chimique
“this compound” est utilisé en synthèse chimique comme précurseur ou intermédiaire pour la création de divers dérivés de benzoxazole ayant des activités biologiques diverses. Cela comprend la synthèse de composés ayant des applications potentielles dans le traitement de maladies telles que la tuberculose .
Modélisation moléculaire
Le composé a été utilisé dans des études de modélisation moléculaire pour prédire les interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs impliqués dans les processus pathologiques. Cela aide à la conception de nouveaux médicaments avec une efficacité et une spécificité améliorées .
Mécanisme D'action
Target of Action
1,3-Benzoxazol-6-ol is a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The mode of action of this compound is primarily through its antioxidant effect . It has been studied in radical chain oxidation of organic compounds with molecular oxygen . Its antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical was examined by photocolorimetry . The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods .
Biochemical Pathways
A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods . This suggests that the compound may interact with various biochemical pathways involving oxidative stress and radical chain oxidation.
Result of Action
The primary result of the action of this compound is its antioxidant effect . It has been shown to have an antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical . This suggests that the compound may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the emission activator and the polarity of organic substances can affect the chemiluminescence in the oxidation of organic substances in the presence of the compound
Safety and Hazards
Orientations Futures
While specific future directions for 1,3-Benzoxazol-6-ol are not available, research on benzoxazole derivatives, including this compound, continues to be a topic of interest due to their wide spectrum of pharmacological activities . Further studies could focus on exploring its potential applications in medicine and other fields.
Analyse Biochimique
Biochemical Properties
1,3-Benzoxazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to cell death. Additionally, this compound has demonstrated anticancer properties by inhibiting the growth of human colorectal carcinoma cells . This interaction is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing cell leakage and apoptosis. In cancer cells, this compound inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis . These effects are mediated through the modulation of cell signaling pathways, including those involved in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of essential cell wall components . In fungal cells, the compound interacts with membrane proteins, disrupting their function and leading to cell death. In cancer cells, this compound inhibits key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . These interactions are facilitated by the compound’s unique structure, which allows it to bind to specific biomolecular targets.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its antimicrobial activity may decrease over time due to degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits significant antimicrobial and anticancer activity with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is influenced by the compound’s physicochemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Propriétés
IUPAC Name |
1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106050-81-1 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)






![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
